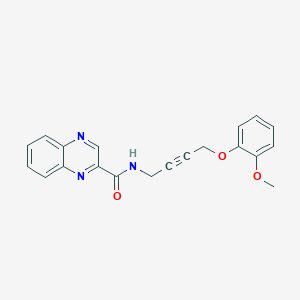

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide is a synthetic small molecule characterized by a quinoxaline core substituted with a carboxamide group at position 2. The carboxamide nitrogen is linked to a but-2-yn-1-yl chain bearing a 2-methoxyphenoxy moiety.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-25-18-10-4-5-11-19(18)26-13-7-6-12-21-20(24)17-14-22-15-8-2-3-9-16(15)23-17/h2-5,8-11,14H,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEMLSYISGGLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide typically involves multiple steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a dicarbonyl compound such as glyoxal or diketones under acidic conditions.

Alkyne Formation: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Methoxyphenoxy Substitution: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, where the alkyne is reacted with 2-methoxyphenol under basic conditions.

Amidation: Finally, the carboxamide group is introduced by reacting the quinoxaline derivative with an appropriate amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, and purification steps would be streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Alkenes or alkanes.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide, have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

- Targeting Protein Kinases : Inhibition of receptor tyrosine kinases is crucial for blocking cancer progression.

- Induction of Apoptosis : Downregulation of cyclins and cyclin-dependent kinases promotes apoptotic pathways.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HL-60 (AML) | 0.5 |

| Hep3B (HCC) | 0.7 | |

| H460 (NSCLC) | 1.0 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Neurological Applications

Research has indicated that quinoxaline compounds may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds suitable candidates for further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through structural modifications:

Key Insights from SAR Studies

- Substituent Variations : Modifications on the phenyl or quinoxaline rings can significantly affect potency.

- Linker Length and Composition : The butynyl linker plays a vital role in maintaining spatial orientation for target interaction.

Table 3: SAR Modifications and Their Effects

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased cytotoxicity |

| Methyl Substitution | Enhanced selectivity for cancer cells |

| Piperidine Ring Alteration | Improved bioavailability |

Case Studies

Several case studies have investigated the efficacy of N-(4-(2-methoxyphenoxy)but-2-yn-1-y)quinoxaline derivatives in clinical settings:

-

Colorectal Cancer Study : A study demonstrated that structural modifications led to enhanced anticancer activity against colorectal cancer cells by inhibiting COX-2 and LDHA enzymes.

- Findings : Compounds with specific substitutions exhibited improved IC50 values compared to standard treatments.

Table 4: Case Study Findings

| Study Focus | Results |

|---|---|

| Colorectal Cancer | Enhanced activity against COX-2 and LDHA |

| Antimicrobial Efficacy | Significant reduction in bacterial load |

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoxaline core is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The methoxyphenoxy group could enhance binding affinity and specificity to certain biological targets.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

- Target Compound: Features a 2-methoxyphenoxy group. The methoxy group at the ortho position may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins .

- 3-(2-Chloro-4-fluorophenoxy)-N-(3-sulfamoylphenyl)quinoxaline-2-carboxamide: The 2-chloro-4-fluoro substitution introduces both halogen-bonding capabilities and increased steric bulk, which may alter target selectivity compared to the methoxy group .

Variations in the Attached Group

- 3-(4-Chloro-2-methoxyphenoxy)-N-(3-sulfamoylphenyl)quinoxaline-2-carboxamide: The 3-sulfamoylphenyl group introduces a polar sulfonamide moiety, likely improving water solubility and enabling hydrogen bonding with target residues .

Pharmacological Implications

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoxaline-2-carboxamide, with the CAS number 1421483-67-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and various applications based on current research findings.

Molecular Structure:

- Molecular Formula: CHNO

- Molecular Weight: 347.4 g/mol

The compound features a quinoxaline core, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Biological Activity

The biological activity of this compound can be classified into several categories:

1. Antimicrobial Activity

Quinoxaline derivatives have been shown to possess antimicrobial properties. A systematic review highlighted the effectiveness of quinoxaline compounds against various pathogens, indicating that modifications in the structure can enhance their potency. For instance, the presence of methoxy groups and specific substitutions on the phenyl ring can significantly influence their antibacterial activity .

2. Antitumor Activity

Research indicates that quinoxaline derivatives exhibit promising antitumor effects. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against cancer cell lines. For example, one study reported an IC value of 0.5 μg/mL against liver carcinoma cells, showcasing its potential as an anticancer agent .

3. Antiviral Activity

Recent investigations into quinoxaline derivatives have revealed their potential as antiviral agents. The compound's ability to inhibit viral replication has been demonstrated in several studies, with specific structural features contributing to enhanced activity against viruses such as human cytomegalovirus (HCMV). For instance, modifications that include methoxy groups have been associated with increased antiviral efficacy .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes, thereby disrupting the growth and proliferation of pathogens or cancer cells.

- Receptor Interaction: The presence of functional groups allows the compound to bind effectively to various receptors, modulating signaling pathways that are crucial for cell survival and function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of quinoxaline derivatives. The following table summarizes key findings related to SAR:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Increases antimicrobial and antiviral activity |

| Quinoxaline Core | Essential for bioactivity |

| Substituents on Phenyl Ring | Modulates potency against cancer and microbes |

Case Studies

Several studies have explored the biological activity of quinoxaline derivatives similar to this compound:

- Antitumor Efficacy: A study demonstrated that a related compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating a potential role in cancer therapy .

- Antiviral Properties: Another investigation revealed that certain modifications led to enhanced inhibitory effects on viral enzymes, suggesting a viable pathway for developing antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.